molecular formula C17H19NO2S B14489640 N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine CAS No. 63231-34-5

N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine

Cat. No.: B14489640
CAS No.: 63231-34-5
M. Wt: 301.4 g/mol
InChI Key: XTDGRMYNOOSNFV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a phenyl-substituted ethenamine structure, with a phenylmethanesulfonyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine typically involves the reaction of N,N-dimethylamine with a suitable phenyl-substituted ethenamine precursor. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The presence of the dimethylamino group and the phenylmethanesulfonyl group can influence its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylphenethylamine: A positional isomer with similar structural features but different functional groups.

    N,N-Dimethyl-2-phenoxy-2-phenylethanamine: Another compound with a similar backbone but different substituents.

Uniqueness

N,N-Dimethyl-2-phenyl-2-(phenylmethanesulfonyl)ethen-1-amine is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

63231-34-5

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

2-benzylsulfonyl-N,N-dimethyl-2-phenylethenamine

InChI

InChI=1S/C17H19NO2S/c1-18(2)13-17(16-11-7-4-8-12-16)21(19,20)14-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3

InChI Key

XTDGRMYNOOSNFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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